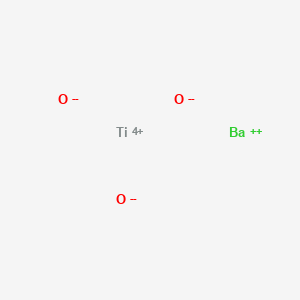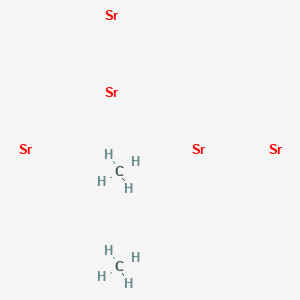
Bis(trichloromethyl) disulfide
Vue d'ensemble
Description
Bis(trichloromethyl) disulfide is a chemical compound with the molecular formula C2Cl6S2 . It has an average mass of 300.869 Da and a monoisotopic mass of 297.757263 Da .
Molecular Structure Analysis
Bis(trichloromethyl) disulfide contains a total of 9 bonds; 9 non-H bonds, 1 rotatable bond, and 1 disulfide .Physical And Chemical Properties Analysis
Bis(trichloromethyl) disulfide has an average mass of 300.869 Da and a monoisotopic mass of 297.757263 Da .Applications De Recherche Scientifique
Catalyst-Free Room-Temperature Self-Healing Elastomers
The aromatic disulfide metathesis of bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers exhibit quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting the potential of Bis(trichloromethyl) disulfide derivatives in material sciences (Rekondo et al., 2014).
Synthesis and Reactions of Dithiobis(Carbonyl Chloride)
Bis(trichloromethyl) disulfide is hydrolyzed in concentrated sulfuric acid to synthesize Dithiobis(carbonyl chloride), which upon treatment with amines and phenols gives bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides, respectively. This study underscores the chemical reactivity and application of Bis(trichloromethyl) disulfide in organic synthesis (KobayashiNorio et al., 1973).
Electrosynthesis of Hetero-Hetero Atom Bonds
Bis(dialkylthiocarbamoyl) disulfides are synthesized directly from dialkylamines and carbon disulfide by electrolysis using Bis(trichloromethyl) disulfide in a two-layer system of electrolysis solvents. This process demonstrates the compound's role in facilitating electrochemical reactions (Torii et al., 1978).
Mass Spectrometry of a Trisulfide Variant in Methionyl Human Growth Hormone
This study identifies a trisulfide structure in methionyl human growth hormone, where Bis(trichloromethyl) disulfide could potentially play a role in the formation or analysis of such compounds in biosynthetic processes (Canova‐Davis et al., 1996).
Preparation of Isothiocyanates from Amines
Bis(trichloromethyl) disulfide is used along with bis(trichloromethyl)carbonate and trichloromethyl chloroformate to prepare a series of isothiocyanates from commercial amines and carbon disulfide under mild conditions. This indicates its utility in organic compound synthesis (Bian et al., 2005).
Visible Spectrophotometric Method for Copper
Bis(trichloromethyl) disulfide is investigated as a chromogenic reagent for the analysis of copper in trichloroacetic acid solutions. Its ability to enhance color intensity and stability in such matrices demonstrates its potential in analytical chemistry (Lofberg, 1969).
Propriétés
IUPAC Name |
trichloro-(trichloromethyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLLCFJWFCTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164708 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trichloromethyl) disulfide | |
CAS RN |
15110-08-4 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(TRICHLOROMETHYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5495X6Z2I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)






![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)





